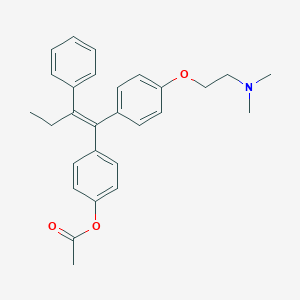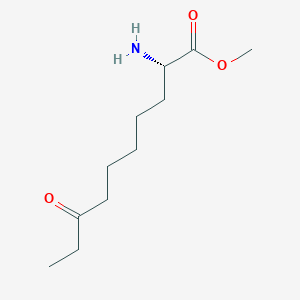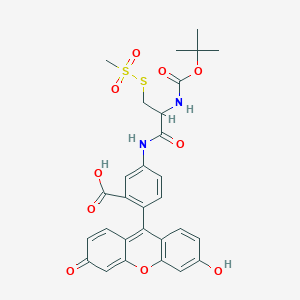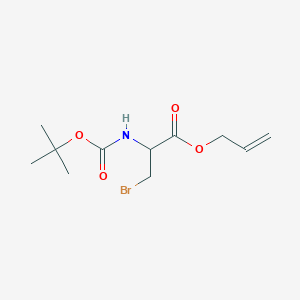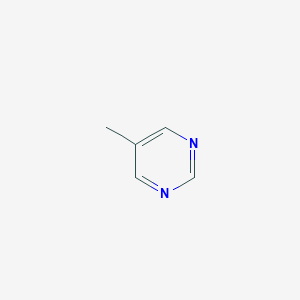
5-Méthylpyrimidine
Vue d'ensemble
Description
5-Methylpyrimidine: is an organic compound with the molecular formula C₅H₆N₂. It is a derivative of pyrimidine, where a methyl group is attached to the fifth carbon of the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids, such as DNA and RNA.
Applications De Recherche Scientifique
5-Methylpyrimidine has several applications in scientific research:
Mécanisme D'action
Target of Action
5-Methylpyrimidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in various biological processes, including DNA synthesis and cell proliferation .
Mode of Action
5-Methylpyrimidine interacts with its targets through a process catalyzed by enzymes known as 5-methylpyrimidine dioxygenases (5mYOXs) . These enzymes are iron (II)/2-oxoglutarate-dependent dioxygenases that catalyze the oxidation of 5-methylpyrimidine on nucleic acid polymers to 5-hydroxylpyrimidine (5hmY), and in some cases 5-formylpyrimidine and 5-carboxylpyrimidine .
Biochemical Pathways
The action of 5-Methylpyrimidine affects several biochemical pathways. It plays a role in the Pyrimidine Metabolism pathway . In eukaryotes, the modified bases function as epigenetic markers and/or as intermediates in DNA demethylation . In bacterial viruses, the generation of 5hmY is an initial step in the hypermodification of DNA for evasion of host cell immune responses .
Result of Action
The molecular and cellular effects of 5-Methylpyrimidine’s action are primarily related to its role in DNA synthesis and cell proliferation . By interacting with its target enzymes, it influences the synthesis of DNA and RNA, which are critical for cell growth and division .
Analyse Biochimique
Biochemical Properties
5-Methylpyrimidine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylation processes catalyzed by methyltransferases (MTases), which generate 5-methylpyrimidine in nucleic acids . The interactions between 5-Methylpyrimidine and these biomolecules are crucial for its function in the cell .
Cellular Effects
5-Methylpyrimidine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be involved in the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its mutants, which play a crucial role in cell signaling .
Molecular Mechanism
The molecular mechanism of 5-Methylpyrimidine involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is involved in the oxidation process catalyzed by 5-methylpyrimidine dioxygenases, leading to the formation of 5-hydroxylpyrimidine .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Methylpyrimidine can change in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, it has been found that the enzymes involved in the oxidation of 5-Methylpyrimidine can perform iterative oxidation .
Dosage Effects in Animal Models
The effects of 5-Methylpyrimidine can vary with different dosages in animal models Studies have shown threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
5-Methylpyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a part of the methylation processes in nucleic acids, which are crucial metabolic pathways .
Transport and Distribution
5-Methylpyrimidine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected
Subcellular Localization
The subcellular localization of 5-Methylpyrimidine and its effects on activity or function are crucial aspects of its biochemistry It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylpyrimidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-ethoxy-2-methylacrolein with ammonia can yield 5-methylpyrimidine . Another method involves the condensation of carbonyl compounds with diamines, such as the synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone and formamide .
Industrial Production Methods
Industrial production of 5-methylpyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxylpyrimidine, 5-formylpyrimidine, and 5-carboxylpyrimidine.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Iron (II)/2-oxoglutarate-dependent dioxygenases are commonly used for the oxidation of 5-methylpyrimidine.
Substitution: Palladium catalysts and bases like sodium carbonate are used in cross-coupling reactions.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound without the methyl group.
4-Methylpyrimidine: A methyl group attached to the fourth carbon of the pyrimidine ring.
2,4-Dichloro-5-methylpyrimidine: A derivative with chlorine atoms at the second and fourth positions.
Uniqueness
5-Methylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the fifth position makes it distinct from other pyrimidine derivatives and contributes to its specific properties and applications .
Propriétés
IUPAC Name |
5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNOYAGHYUFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062115 | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-41-1 | |
| Record name | 5-Methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 5-Methylpyrimidine has a molecular formula of C5H6N2 and a molecular weight of 94.12 g/mol.
ANone: Several studies have investigated the spectroscopic properties of 5-Methylpyrimidine:
- Vibrational Spectroscopy: Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule. These studies have assigned specific vibrational frequencies to different functional groups and have been used to investigate the effects of substitutions on the pyrimidine ring. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy has been used to study the electronic transitions in 5-Methylpyrimidine and its derivatives. The observed absorption bands provide insights into the electronic structure of the molecule and can be used to monitor photochemical reactions. [, , ]
- NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential tools for characterizing the structure of 5-Methylpyrimidine and its derivatives. These techniques provide information about the number and types of protons and carbons in the molecule, as well as their chemical environment. [, , , ]
ANone: Several studies demonstrate the impact of structural modifications on the biological activity of 5-Methylpyrimidine derivatives:
- C-6 Substitutions: Research on C-6 alkylated pyrimidine derivatives, such as 6-((1-[(18)F]-fluoro-3-hydroxypropan-2-yloxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione ([(18)F]FHOMP), explored their potential as PET imaging agents for HSV1-tk gene expression. [] These modifications aim to improve targeting and uptake by cells expressing the HSV1-tk gene.
- Carbocyclic Analogues: Studies have synthesized and evaluated carbocyclic analogues of 5-Methylpyrimidine nucleosides, such as those derived from 7-oxabicyclo[2.2.1]heptane-2-methanol. [] These modifications seek to alter the nucleoside's interaction with viral enzymes and improve antiviral activity.
- Halogenation: Investigations into the effects of halogenation on the pyrimidine ring, particularly at the 5-position, have explored their influence on vibrational frequencies and modes. [] These studies provide insights into the impact of substituents on the molecule's physicochemical properties.
ANone: 5-Methylpyrimidine derivatives have found applications in various areas:
- Antiviral Agents: Research has focused on developing 5-Methylpyrimidine nucleoside analogues as potential antiviral agents. For example, carbocyclic 4'-C-hydroxymethyl analogues of azidodeoxythymidine (AZT) have been synthesized and evaluated for their antiviral properties. []
- PET Imaging Agents: C-6 alkylated pyrimidine derivatives, such as [(18)F]FHOMP, have shown potential as PET imaging agents for monitoring HSV1-tk gene expression. []
- Materials Science: Fluorene-based conjugated polymers incorporating 5-Methylpyrimidine units have been investigated for their optical properties and potential use as mercury(II) sensors. []
ANone: Computational chemistry plays a vital role in understanding the properties and behavior of 5-Methylpyrimidine and its derivatives:
- Molecular Modeling: Computational tools are used to build and optimize 3D models of 5-Methylpyrimidine derivatives. These models provide insights into the molecule's shape, conformation, and electronic properties. [, , ]
- Docking Studies: Docking simulations are employed to predict the binding interactions of 5-Methylpyrimidine derivatives with target proteins, such as HIV reverse transcriptase. [] These studies aid in designing more potent and selective inhibitors.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structure of 5-Methylpyrimidine derivatives with their biological activity. These models help identify structural features important for activity and guide the design of new compounds. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


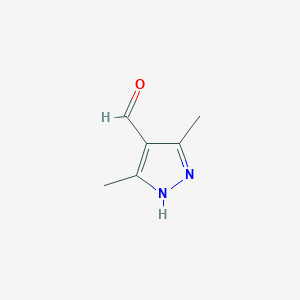
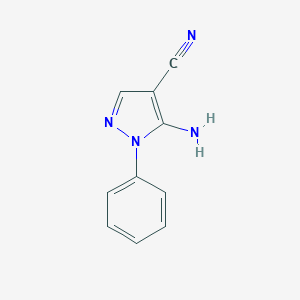
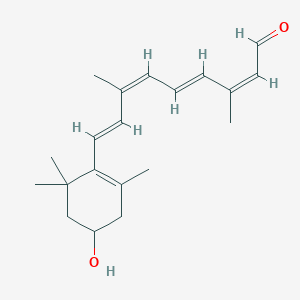
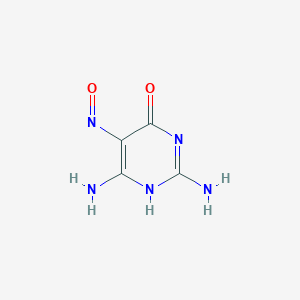
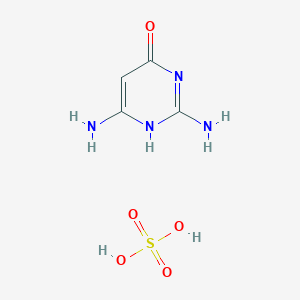

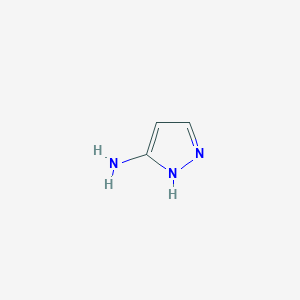
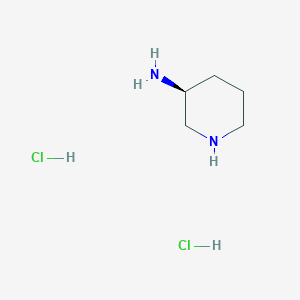
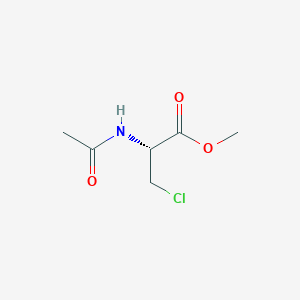
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
